N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide
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Overview
Description
N-(1,4-dioxaspiro[45]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide is a complex organic compound that features a spirocyclic structure with a dioxaspirodecane ring and a difluorobenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic ring through a palladium-catalyzed aminocarbonylation reaction. This method uses 2-acetylcyclohexanone as a starting material, which undergoes ethylene ketal formation, hydrazone formation, and iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. This intermediate is then aminocarbonylated in the presence of a palladium-phosphine precatalyst to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the aminocarbonylation step, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. This modulation can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,4-dioxaspiro[4.4]nonane: A similar spirocyclic compound with a smaller ring size.
1,4-dioxaspiro[4.5]decane: A structurally related compound without the difluorobenzenesulfonamide group.
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)amine: A compound with a similar spirocyclic structure but different functional groups.
Uniqueness
N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,5-difluorobenzenesulfonamide is unique due to the presence of both the spirocyclic ring and the difluorobenzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4S/c16-11-4-5-13(17)14(8-11)23(19,20)18-9-12-10-21-15(22-12)6-2-1-3-7-15/h4-5,8,12,18H,1-3,6-7,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPCJDGOGATGKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)CNS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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